3-Methoxy-4-nitrophenol

Catalog No.
S732270
CAS No.
16292-95-8
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-nitrophenol

CAS Number

16292-95-8

Product Name

3-Methoxy-4-nitrophenol

IUPAC Name

3-methoxy-4-nitrophenol

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3

InChI Key

VDQSACYMBGQMFC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)O)[N+](=O)[O-]

3-Methoxy-4-nitrophenol (CAS Number: 16292-95-8) is an aromatic nitrophenol compound. Information on its natural origin is limited, but it can be synthesized in a laboratory setting []. Research into this specific compound seems to be scarce, but nitrophenol derivatives in general have various applications in scientific research, including:

  • Precursors for the synthesis of dyes and pigments.
  • Pharmaceutical intermediates.
  • Analytical chemistry applications due to their acidic properties.

Molecular Structure Analysis

3-Methoxy-4-nitrophenol has the following chemical formula: C7H7NO4. Its structure consists of a benzene ring with a methoxy group (OCH3) attached at the 3rd position and a nitro group (NO2) attached at the 4th position [].

Key features of the structure include:

  • The presence of the electron-withdrawing nitro group, which deactivates the benzene ring towards electrophilic aromatic substitution.
  • The methoxy group, which is an electron-donating group, can activate the ring for nucleophilic aromatic substitution at positions 2 and 5 relative to itself.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-donating methoxy group can activate the ring for nucleophilic substitution with strong nucleophiles, such as hydroxide (OH-) or amide (NH2-), at positions 2 and 5 relative to the methoxy group.

Synthesis of 3-methoxy-4-nitrophenol is not widely documented, but similar nitrophenols can be synthesized through nitration reactions. For instance, nitration of 3-methoxyaniline with a mixture of concentrated nitric and sulfuric acids could be a possible route for synthesis.


Physical And Chemical Properties Analysis

  • Physical state: Solid at room temperature [].
  • Melting point: Likely in the range of 100-200°C (common range for nitrophenols) [].
  • Boiling point: Likely above 200°C (common range for nitrophenols) [].
  • Solubility: Likely soluble in organic solvents like acetone, ethanol, and dimethylformamide, and slightly soluble in water due to the presence of both polar and non-polar groups [].

3-Methoxy-4-nitrophenol can undergo several chemical transformations:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to form an amino group, resulting in 3-methoxy-4-aminophenol, which has different properties and applications.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-Methoxy-4-nitrophenol exhibits various biological activities. Studies have indicated that it may possess mutagenic properties, affecting cellular mechanisms upon exposure. Its structural similarity to other nitrophenols allows it to interact with biological systems, potentially leading to oxidative stress or other cellular responses. Research suggests that compounds with nitro groups can influence enzyme activity and metabolic pathways, which may have implications for toxicity and pharmacology .

The synthesis of 3-methoxy-4-nitrophenol typically involves:

  • Nitration of Methoxyphenol: A common method includes the nitration of 3-methoxyphenol using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 3-methoxy-4-nitrophenol.
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic aromatic substitution reactions where the methoxy group directs the incoming nitro group to the para position relative to itself.

These methods are widely documented in organic chemistry literature and provide efficient pathways for producing this compound .

3-Methoxy-4-nitrophenol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its reactive functional groups.
  • Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.
  • Dyes and Pigments: Its ability to form colored compounds makes it useful in dye manufacturing.

These applications underscore its significance in industrial chemistry.

Interaction studies involving 3-methoxy-4-nitrophenol focus on its metabolic pathways and potential toxicological effects. Research indicates that this compound may undergo biotransformation via phase I and phase II metabolic processes, similar to other nitrophenols. It is metabolized primarily through conjugation with glucuronic acid or sulfate, which facilitates its excretion from biological systems . Additionally, studies have explored its interactions with liver enzymes that may influence its mutagenic potential .

Several compounds share structural similarities with 3-methoxy-4-nitrophenol. Here is a comparison highlighting their uniqueness:

Compound NameStructureNotable Characteristics
4-NitrophenolC₆H₅(NO₂)OHCommonly used as a precursor in dye synthesis; known for toxicity.
2-Methoxy-4-nitrophenolC₇H₇NO₄ (isomer)Similar properties but different reactivity due to methoxy position.
3-Methyl-4-nitrophenolC₈H₉NO₄Exhibits different biological activities due to methyl substitution.
2-NitrophenolC₆H₄(NO₂)OHLess soluble than 3-methoxy-4-nitrophenol; used in explosives.

The unique arrangement of functional groups in 3-methoxy-4-nitrophenol differentiates it from these similar compounds, influencing its reactivity and biological effects.

XLogP3

0.7

Wikipedia

3-Methoxy-4-nitrophenol

Dates

Modify: 2023-08-15

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